molecular formula C11H12N4OS2 B2637957 3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea CAS No. 69378-09-2

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea

Cat. No.: B2637957
CAS No.: 69378-09-2
M. Wt: 280.36
InChI Key: ACHPVVFXUGTWEK-UHFFFAOYSA-N
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Description

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of specific biological processes, such as DNA replication, protein synthesis, and cell division. The compound’s ability to form strong hydrogen bonds and coordinate with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea is unique due to the presence of the ethylsulfanyl group and the phenylurea moiety. These structural features contribute to its distinct chemical reactivity and biological activity. The combination of the thiadiazole ring with the phenylurea moiety enhances its potential as a versatile compound for various scientific research applications .

Properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHPVVFXUGTWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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